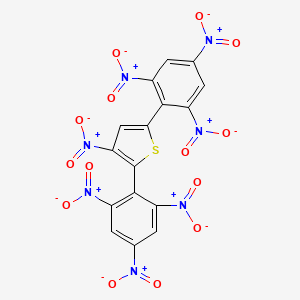
3-Nitro-2,5-bis(2,4,6-trinitrophenyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-2,5-bis(2,4,6-trinitrophenyl)thiophene is a complex organic compound characterized by its unique structure, which includes a thiophene ring substituted with nitro and trinitrophenyl groups
Preparation Methods
The synthesis of 3-Nitro-2,5-bis(2,4,6-trinitrophenyl)thiophene typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2,5-diphenylthiophene followed by further nitration to introduce the nitro groups at the desired positions. The reaction conditions often require the use of strong nitrating agents such as concentrated nitric acid and sulfuric acid under controlled temperatures to ensure the selective introduction of nitro groups .
Chemical Reactions Analysis
3-Nitro-2,5-bis(2,4,6-trinitrophenyl)thiophene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas or metal hydrides, resulting in the formation of amines or other reduced derivatives.
Scientific Research Applications
3-Nitro-2,5-bis(2,4,6-trinitrophenyl)thiophene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 3-Nitro-2,5-bis(2,4,6-trinitrophenyl)thiophene involves its interaction with molecular targets through its nitro and trinitrophenyl groups. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved often include the generation of reactive oxygen species and the subsequent oxidative stress on cellular components .
Comparison with Similar Compounds
3-Nitro-2,5-bis(2,4,6-trinitrophenyl)thiophene can be compared with other nitro-substituted aromatic compounds such as:
2,4,6-Trinitrotoluene (TNT): Known for its explosive properties, TNT shares similar nitro group substitutions but differs in its aromatic core.
2,4,6-Trinitrophenol (Picric Acid): Another high-energy compound with similar nitro substitutions but different chemical reactivity and applications.
2,4,6-Trinitroaniline: Used in the synthesis of various derivatives with potential antitumor activities.
These comparisons highlight the unique structural features and reactivity of this compound, making it a compound of significant interest in both scientific research and industrial applications.
Properties
CAS No. |
59776-85-1 |
|---|---|
Molecular Formula |
C16H5N7O14S |
Molecular Weight |
551.3 g/mol |
IUPAC Name |
3-nitro-2,5-bis(2,4,6-trinitrophenyl)thiophene |
InChI |
InChI=1S/C16H5N7O14S/c24-17(25)6-1-8(19(28)29)14(9(2-6)20(30)31)13-5-12(23(36)37)16(38-13)15-10(21(32)33)3-7(18(26)27)4-11(15)22(34)35/h1-5H |
InChI Key |
DMTYFMCLOWAMIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C2=CC(=C(S2)C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















